Cas no 2120717-18-0 (tert-butyl N-2-(1-cyanocyclobutyl)phenylcarbamate)

Tert-butyl N-2-(1-cyanocyclobutyl)phenylcarbamate is a specialized chemical intermediate used in organic synthesis and pharmaceutical research. Its structure features a cyclobutyl ring with a nitrile group and a tert-butyl carbamate moiety, offering versatility in constructing complex molecular frameworks. The compound is valued for its stability under typical reaction conditions, making it suitable for multi-step synthetic routes. The presence of both the nitrile and carbamate functional groups allows for further derivatization, enabling applications in medicinal chemistry and drug development. High purity and consistent quality ensure reliable performance in research and industrial settings. Proper handling and storage are recommended to maintain its integrity.
tert-butyl N-2-(1-cyanocyclobutyl)phenylcarbamate structure
2120717-18-0 structure
Product name:tert-butyl N-2-(1-cyanocyclobutyl)phenylcarbamate
CAS No:2120717-18-0
MF:C16H20N2O2
MW:272.342204093933
CID:6039965
PubChem ID:165755073

tert-butyl N-2-(1-cyanocyclobutyl)phenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-(1-cyanocyclobutyl)phenylcarbamate
    • tert-butyl N-[2-(1-cyanocyclobutyl)phenyl]carbamate
    • EN300-1874209
    • 2120717-18-0
    • Inchi: 1S/C16H20N2O2/c1-15(2,3)20-14(19)18-13-8-5-4-7-12(13)16(11-17)9-6-10-16/h4-5,7-8H,6,9-10H2,1-3H3,(H,18,19)
    • InChI Key: LJTQLCNQMWLTLE-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC=CC=1C1(C#N)CCC1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 272.152477885g/mol
  • Monoisotopic Mass: 272.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 62.1Ų

tert-butyl N-2-(1-cyanocyclobutyl)phenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1874209-0.25g
tert-butyl N-[2-(1-cyanocyclobutyl)phenyl]carbamate
2120717-18-0
0.25g
$946.0 2023-09-18
Enamine
EN300-1874209-0.05g
tert-butyl N-[2-(1-cyanocyclobutyl)phenyl]carbamate
2120717-18-0
0.05g
$864.0 2023-09-18
Enamine
EN300-1874209-10g
tert-butyl N-[2-(1-cyanocyclobutyl)phenyl]carbamate
2120717-18-0
10g
$4421.0 2023-09-18
Enamine
EN300-1874209-5.0g
tert-butyl N-[2-(1-cyanocyclobutyl)phenyl]carbamate
2120717-18-0
5g
$2981.0 2023-06-01
Enamine
EN300-1874209-0.1g
tert-butyl N-[2-(1-cyanocyclobutyl)phenyl]carbamate
2120717-18-0
0.1g
$904.0 2023-09-18
Enamine
EN300-1874209-2.5g
tert-butyl N-[2-(1-cyanocyclobutyl)phenyl]carbamate
2120717-18-0
2.5g
$2014.0 2023-09-18
Enamine
EN300-1874209-0.5g
tert-butyl N-[2-(1-cyanocyclobutyl)phenyl]carbamate
2120717-18-0
0.5g
$987.0 2023-09-18
Enamine
EN300-1874209-5g
tert-butyl N-[2-(1-cyanocyclobutyl)phenyl]carbamate
2120717-18-0
5g
$2981.0 2023-09-18
Enamine
EN300-1874209-1.0g
tert-butyl N-[2-(1-cyanocyclobutyl)phenyl]carbamate
2120717-18-0
1g
$1029.0 2023-06-01
Enamine
EN300-1874209-10.0g
tert-butyl N-[2-(1-cyanocyclobutyl)phenyl]carbamate
2120717-18-0
10g
$4421.0 2023-06-01

Additional information on tert-butyl N-2-(1-cyanocyclobutyl)phenylcarbamate

tert-butyl N-2-(1-cyanocyclobutyl)phenylcarbamate (CAS No. 2120717-18-0)

The compound tert-butyl N-2-(1-cyanocyclobutyl)phenylcarbamate, with the CAS registry number 2120717-18-0, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a tert-butyl group with a phenylcarbamate moiety substituted at the 2-position by a 1-cyanocyclobutane ring. The combination of these structural elements imparts distinctive chemical and physical properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of tert-butyl N-2-(1-cyanocyclobutyl)phenylcarbamate in the development of advanced materials, particularly in the realm of polymer science. Researchers have explored its ability to serve as a building block for constructing high-performance polymers with tailored mechanical and thermal properties. The cyclobutane ring, being a strained ring system, contributes to the compound's reactivity and flexibility, which are advantageous in polymerization reactions. Furthermore, the presence of the cyano group enhances the polarity of the molecule, which can be leveraged to improve intermolecular interactions in polymer networks.

In terms of synthesis, tert-butyl N-2-(1-cyanocyclobutyl)phenylcarbamate is typically prepared through a multi-step process involving nucleophilic substitution and carbamate formation. The synthesis begins with the preparation of 1-cyanocyclobutane derivatives, which are then subjected to substitution reactions to introduce the phenolic group. The final step involves the formation of the carbamate linkage by reacting the phenol derivative with tert-butyl chloroformate or similar reagents under controlled conditions. This synthetic pathway has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production.

The structural uniqueness of tert-butyl N-2-(1-cyanocyclobutyl)phenylcarbamate also makes it an interesting candidate for drug discovery and medicinal chemistry. The compound's ability to act as a bioisostere or a scaffold for drug design has been explored in several studies. Its rigid structure and functional groups provide opportunities for modulating pharmacokinetic properties such as solubility and bioavailability. Additionally, the compound's potential as an inhibitor or modulator of specific biological targets is currently under investigation.

In terms of physical properties, tert-butyl N-2-(1-cyanocyclobutyl)phenylcarbamate exhibits a melting point in the range of 95–98°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows absorption bands in the range of 250–300 nm, indicative of its conjugated system. These properties make it suitable for applications that require stability under moderate thermal conditions and controlled solubility profiles.

The environmental impact and safety profile of tert-butyl N-2-(1-cyanocyclobutyl)phenylcarbamate have also been assessed in recent studies. Data indicate that the compound exhibits low acute toxicity in standard animal models, suggesting that it poses minimal risks to human health when handled appropriately. However, further research is needed to evaluate its long-term effects on ecosystems and biodegradation pathways.

In conclusion, tert-butyl N-2-(1-cyanocyclobutyl)phenylcarbamate (CAS No. 2120717-18-0) is a versatile compound with promising applications across multiple disciplines. Its unique structure, favorable synthetic accessibility, and diverse functional groups make it an attractive candidate for further research and development. As advancements in synthetic methodologies and materials science continue to unfold, this compound is expected to play an increasingly important role in both academic and industrial settings.

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